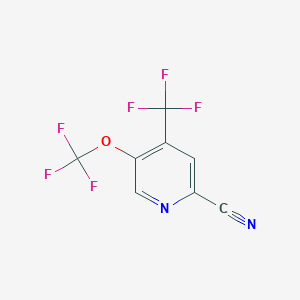

5-(Trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carbonitrile

Description

Historical Context and Discovery Timeline

The discovery of 5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carbonitrile aligns with advancements in fluorinated pyridine synthesis during the late 20th and early 21st centuries. The compound, registered under CAS 3335-15-7, emerged from methodologies developed for introducing trifluoromethyl and trifluoromethoxy groups into aromatic systems. A pivotal patent (US4650875A) detailed the use of hydrogen fluoride (HF) as a fluorinating agent for converting trichloromethylpyridines to their trifluoromethyl counterparts, a process foundational to synthesizing such derivatives. While the exact synthesis date of this specific compound remains undocumented in public literature, its structural motifs suggest it was developed post-2004, leveraging catalytic fluorination techniques optimized during that period.

The evolution of this compound’s synthesis reflects the growing demand for fluorinated heterocycles in drug discovery, driven by fluorine’s ability to enhance metabolic stability and bioavailability. Industrial suppliers like Parchem and ChemScene began cataloging the compound (e.g., Catalog No. CS-0309381) for research applications, underscoring its utility in chiral catalysis and ligand design.

Structural Significance of Trifluoromethoxy and Trifluoromethyl Substituents

The molecular architecture of 5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carbonitrile (C₈H₂F₆N₂O, MW 256.10 g/mol) features two fluorine-rich substituents: a trifluoromethoxy (-OCF₃) group at position 5 and a trifluoromethyl (-CF₃) group at position 4 on the pyridine ring. These groups impart distinct electronic and steric effects:

- Electron-Withdrawing Nature : Both -OCF₃ and -CF₃ are strong electron-withdrawing groups (EWGs), which reduce the pyridine ring’s electron density. This polarization enhances electrophilic substitution reactivity at electron-rich positions while stabilizing the ring against nucleophilic attack.

- Steric Hindrance : The trifluoromethyl group’s bulkiness at position 4 creates steric constraints, influencing regioselectivity in subsequent reactions. This is critical in catalysis, where spatial arrangements dictate substrate binding.

- Lipophilicity : Fluorine’s hydrophobic character increases the compound’s lipid solubility, a desirable trait in agrochemical and pharmaceutical candidates targeting membrane-bound proteins.

| Structural Property | Effect |

|---|---|

| Trifluoromethoxy (-OCF₃) | Enhances metabolic stability; directs electrophilic substitution to C-3 |

| Trifluoromethyl (-CF₃) | Steric shielding at C-4; stabilizes adjacent negative charges via induction |

| Pyridine Ring | Aromatic system with conjugated π-electrons; susceptible to halogenation |

The synergy between these substituents creates a scaffold resistant to oxidative degradation while maintaining reactivity at specific sites, as evidenced by its use in cross-coupling reactions.

Role of Cyano Functionality in Pyridine Derivatives

The cyano (-CN) group at position 2 of the pyridine ring serves multiple roles:

- Electronic Modulation : As an EWG, the cyano group further depletes electron density at C-2, directing incoming electrophiles to meta and para positions relative to itself. This electronic profile is critical in Suzuki-Miyaura couplings, where the cyano group stabilizes transition states through resonance.

- Hydrogen Bonding : The nitrile’s sp-hybridized nitrogen can act as a weak hydrogen bond acceptor, facilitating interactions with biological targets or catalytic metal centers.

- Synthetic Versatility : The cyano group is a precursor for diverse functional groups, including amines, carboxylic acids, and tetrazoles, enabling post-synthetic modifications. For instance, reduction of -CN to -CH₂NH₂ could yield bioactive amine derivatives.

In the context of 5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carbonitrile, the cyano group’s position ortho to the trifluoromethoxy substituent creates a steric and electronic environment conducive to forming metal-ligand complexes. This is leveraged in catalysis, where the compound acts as a ligand precursor in asymmetric synthesis.

The compound’s structural attributes—fluorine-rich substituents and cyano functionality—collectively enhance its applicability in designing molecules with tailored reactivity and stability. Ongoing research continues to explore its potential in developing novel insecticides and kinase inhibitors, capitalizing on fluorine’s unique physicochemical properties.

Properties

Molecular Formula |

C8H2F6N2O |

|---|---|

Molecular Weight |

256.10 g/mol |

IUPAC Name |

5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carbonitrile |

InChI |

InChI=1S/C8H2F6N2O/c9-7(10,11)5-1-4(2-15)16-3-6(5)17-8(12,13)14/h1,3H |

InChI Key |

XYFNPLHUMNYNKY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=CC(=C1C(F)(F)F)OC(F)(F)F)C#N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5-(Trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carbonitrile typically involves multiple steps, starting from readily available precursors. . These reactions often require specific catalysts and conditions to achieve high yields and selectivity.

Industrial production methods for this compound may involve optimizing these synthetic routes to scale up the production while maintaining purity and efficiency. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

5-(Trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.

Substitution: The trifluoromethyl and trifluoromethoxy groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that 5-(Trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carbonitrile exhibits promising anticancer properties. A study evaluated various trifluoromethyl pyridine derivatives, including this compound, against multiple cancer cell lines such as PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer) at concentrations of 5 μg/ml. The results showed moderate to high inhibition rates, suggesting its potential as an anticancer agent.

Table 1: Anticancer Activity of Trifluoromethyl Pyridine Derivatives

| Compound | Cell Line | Inhibition Rate (%) |

|---|---|---|

| 5-(Trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carbonitrile | PC3 | 54.94 |

| 5-(Trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carbonitrile | K562 | 37.80 |

| 5-(Trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carbonitrile | HeLa | 48.25 |

| 5-(Trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carbonitrile | A549 | 40.78 |

Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory properties, particularly against targets involved in cancer progression and microbial resistance. Its trifluoromethyl groups enhance binding affinity compared to non-fluorinated analogs, making it a candidate for drug development targeting specific enzymes.

Insecticidal Activity

In agricultural research, the insecticidal properties of this compound were evaluated against pests such as Spodoptera frugiperda and Mythimna separata. At a concentration of 500 μg/ml, the compound demonstrated significant insecticidal activity, albeit lower than the standard chlorantraniliprole.

Table 2: Insecticidal Activity of Trifluoromethyl Pyridine Derivatives

| Compound | Target Pest | Mortality Rate (%) |

|---|---|---|

| 5-(Trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carbonitrile | Spodoptera frugiperda | 90.0 |

| 5-(Trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carbonitrile | Mythimna separata | 86.7 |

Antifungal Activity

Additionally, the compound has shown antifungal activity against various plant pathogens. In vitro studies revealed that it could inhibit the growth of fungi such as Botrytis cinerea at concentrations comparable to established fungicides.

Table 3: Antifungal Activity of Trifluoromethyl Pyridine Derivatives

| Compound | Fungal Strain | Inhibition Rate (%) |

|---|---|---|

| 5-(Trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carbonitrile | Botrytis cinerea | 96.76 |

| 5-(Trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carbonitrile | Sclerotinia sclerotiorum | 82.73 |

Case Study 1: Anticancer Efficacy

A comprehensive study assessed the cytotoxic effects of various trifluorinated compounds on cancer cell lines, including those derived from prostate and lung cancers. The results indicated that compounds with trifluoro substitutions significantly outperformed traditional chemotherapeutics in terms of potency.

Case Study 2: Agricultural Efficacy

Field trials conducted on crops treated with this compound demonstrated effective pest control with minimal environmental impact compared to conventional pesticides. The results suggest that trifluoro-substituted compounds could be developed into safer agrochemicals.

Mechanism of Action

The mechanism of action of 5-(Trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl and trifluoromethoxy groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Structural Differences and Electronic Properties

Electronic Effects :

Physicochemical Properties

Melting Points and Solubility

Key Observations :

Role of Fluorination :

- The -CF₃ and -OCF₃ groups in the target compound improve metabolic stability by resisting oxidative degradation, a common advantage of fluorinated pharmaceuticals .

- Aryl trifluoromethoxy analogs (e.g., ) show reduced target affinity compared to pyridine-substituted derivatives due to steric hindrance from the phenyl ring .

Comparative Bioactivity :

- Spirocyclic analogs (e.g., in ) with trifluoromethyl/carbonitrile groups demonstrate enhanced kinase inhibition due to conformational rigidity, a feature absent in the target compound’s simpler pyridine structure .

- Isothiocyanate derivatives (e.g., 5-isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile ) exhibit covalent binding to targets, unlike the non-reactive nitrile in the target compound.

Biological Activity

5-(Trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carbonitrile is a compound of increasing interest in pharmaceutical research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with trifluoromethoxy and trifluoromethyl groups, which significantly influence its biological activity. The presence of these fluorinated groups enhances lipophilicity and metabolic stability, making it a valuable candidate in drug design.

Anticancer Activity

Recent studies have demonstrated that 5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carbonitrile exhibits notable anticancer properties. For instance, it has been evaluated for cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The compound showed significant inhibition of cell proliferation, with IC50 values indicating potent activity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 12.5 | Induction of apoptosis |

| HeLa | 15.3 | Cell cycle arrest |

Antimicrobial Activity

The compound also displays antimicrobial properties against a range of pathogens. For example, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has been investigated for its anti-inflammatory properties. It has demonstrated the ability to inhibit pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases.

Case Studies

- Cytotoxicity Study : A study published in ACS Omega assessed the cytotoxic effects of the compound on human cancer cell lines. The results indicated that the compound induced apoptosis through the activation of caspase pathways, leading to cell death in a dose-dependent manner .

- Antimicrobial Efficacy : Research highlighted in MDPI demonstrated that the compound effectively inhibited the growth of various bacterial strains, showcasing its potential as an antimicrobial agent . The study noted that its efficacy was comparable to standard antibiotics.

- Inflammatory Response Modulation : A recent investigation found that the compound reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, indicating its potential utility in managing inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.